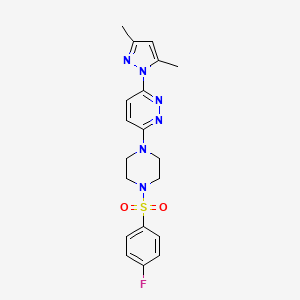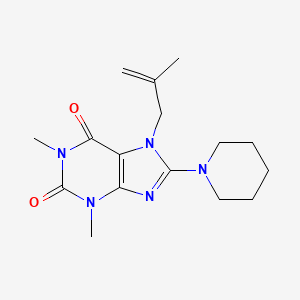
2-Methyl-5-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 1018565-55-3 . It has a molecular weight of 190.29 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 2-Methyl-5-(pyrrolidin-1-yl)aniline, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(pyrrolidin-1-yl)aniline is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
2-Methyl-5-(pyrrolidin-1-yl)aniline is a powder at room temperature . It has a molecular weight of 190.29 .Aplicaciones Científicas De Investigación
Crystal Structure and DFT Studies
Krishnan et al. (2021) investigated the crystal structure of a similar compound, highlighting the importance of N-H...O hydrogen bonds and C-H...π interactions in forming a three-dimensional network. DFT calculations provided insights into geometric parameters and intermolecular interactions, demonstrating the compound's stability and potential for further functional applications (Krishnan et al., 2021).
Cycloaddition Reactions
Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting the potential for creating biologically active compounds and materials for industrial applications. This research underscores the versatility of pyrrolidine derivatives in chemical synthesis (Żmigrodzka et al., 2022).
Directing Group for C-H Amination
Zhao et al. (2017) identified 2-(pyridin-2-yl)aniline as a novel directing group for C-H amination, facilitated by cupric acetate. This approach allows for efficient amination of benzamide derivatives, indicating the compound's utility in complex organic synthesis (Zhao et al., 2017).
Electroluminescence Application
A study on tetradentate bis-cyclometalated platinum complexes by Vezzu et al. (2010) showcased how modifications to aniline derivatives can significantly affect the photophysical properties of materials, suggesting applications in organic light-emitting diodes (OLEDs) and highlighting the role of such compounds in advancing materials science (Vezzu et al., 2010).
Synthesis of Pyrrolidines
Carson and Kerr (2005) discussed the catalytic synthesis of pyrrolidines, demonstrating the importance of catalyst choice in achieving high diastereoselectivity. This research has implications for the synthesis of complex organic molecules, including pharmaceuticals (Carson & Kerr, 2005).
Safety And Hazards
The safety information for 2-Methyl-5-(pyrrolidin-1-yl)aniline indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQDORDXJEARH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyrrolidin-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)
![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)
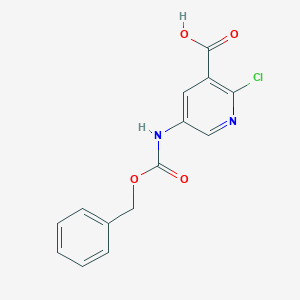
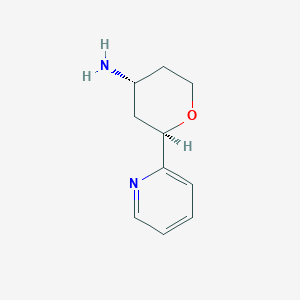
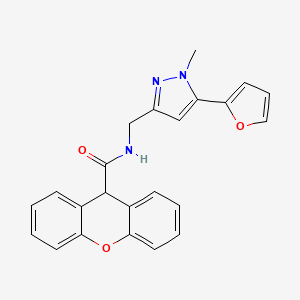
![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2374239.png)
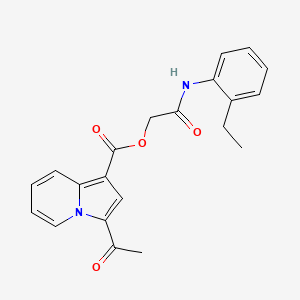
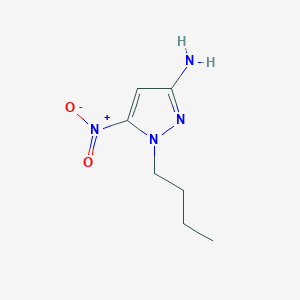
![(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2374245.png)
![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2374246.png)

